Sodium elaidate

Description

Significance of trans-Fatty Acid Research in Cellular and Molecular Biology

Research into trans-fatty acids, such as elaidic acid, is crucial for understanding their influence on cellular and molecular processes. nih.gov Studies have demonstrated that these fatty acids can modulate various signaling pathways, potentially leading to cellular dysfunction. plos.org For example, elaidic acid has been shown to enhance programmed cell death, or apoptosis, by amplifying stress signals within mitochondria, the cell's energy producers. sciencedaily.comtohoku.ac.jp This occurs through the potentiation of signaling pathways like the ASK1-p38/JNK pathway, which responds to cellular stress and can lead to cell death. nih.govjst.go.jp

Moreover, research in human endothelial cells indicates that trans-fatty acids can promote inflammatory responses and reduce the effectiveness of insulin (B600854) signaling. plos.org These effects are linked to the activation of inflammatory pathways and the alteration of cell membrane composition, which can affect receptor function. plos.org The study of these mechanisms at a molecular level provides a basis for understanding the broader physiological impacts observed in epidemiological studies. nih.govtohoku.ac.jp

Interdisciplinary Approaches in Sodium Elaidate (B1234055) Investigation

The investigation of sodium elaidate and other trans-fatty acids is inherently interdisciplinary, involving chemistry, biophysics, and cell biology. pan.olsztyn.pl

Chemistry: Chemists synthesize pure elaidic acid and its derivatives, like sodium elaidate, for use as analytical standards in chromatography to identify and quantify trans fats in various samples. atamankimya.com Esterification, a chemical process, has also been used to create elaidic acid derivatives of drugs to improve their therapeutic efficacy. nih.gov

Biophysics: Biophysical techniques, such as X-ray diffraction, are used to study the structural effects of elaidic acid on lipid membranes. nih.govdesy.de These studies have revealed how elaidic acid, unlike its cis-isomer oleic acid, does not significantly alter certain structural properties of phospholipid membranes, a finding attributed to its linear molecular shape. nih.govdesy.de This helps explain the observed changes in membrane fluidity and rigidity. frontiersin.org

Cell and Molecular Biology: Biologists use cell culture models, such as macrophages and endothelial cells, to investigate the functional consequences of these biophysical changes. nih.govplos.org These in vitro studies explore how elaidic acid affects cellular processes like cholesterol transport, cell signaling, and apoptosis, providing a molecular basis for its observed biological effects. nih.govsciencedaily.comnih.gov

This collaborative approach, integrating chemical synthesis, biophysical analysis, and biological experimentation, allows for a comprehensive understanding of how trans-fatty acids function from the molecular to the cellular level. ed.gov

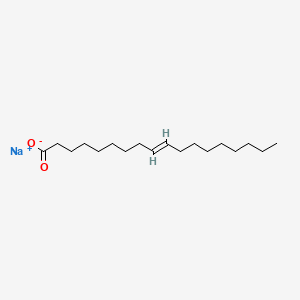

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/q;+1/p-1/b10-9+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKXLBQYZLBQEK-RRABGKBLSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18175-45-6 | |

| Record name | Sodium elaidate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018175456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM ELAIDATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QMX9T66R2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Sodium Elaidate Action

Regulation of Metabolic Signaling Pathways

Sodium elaidate (B1234055) has been shown to perturb critical signaling pathways that govern metabolic homeostasis. Its effects are particularly notable in insulin-sensitive tissues like adipose tissue and in the insulin-producing pancreatic beta-cells.

Perturbation of Insulin (B600854) Signaling and Glucose Metabolism in Adipocytes

In adipocytes, or fat cells, insulin signaling is paramount for the regulation of glucose uptake, a process essential for maintaining blood glucose levels. Sodium elaidate has been demonstrated to interfere with this intricate process through several distinct mechanisms.

A key event in the insulin signaling cascade is the activation of the protein kinase Akt, also known as protein kinase B. Insulin binding to its receptor on the adipocyte surface initiates a series of events that lead to the recruitment of Akt to the plasma membrane and its subsequent phosphorylation and activation. nih.govmdpi.com Activated Akt then phosphorylates a range of downstream substrates, orchestrating the metabolic response to insulin. nih.govnih.gov

Research has shown that persistent exposure of adipocytes to elaidate suppresses the insulin-induced accumulation of Akt at the plasma membrane. nih.gov This, in turn, leads to a reduction in the phosphorylation levels of both Akt and its substrate, AS160. nih.gov The phosphorylation of AS160 is a critical step in the signaling pathway that promotes the translocation of glucose transporter 4 (GLUT4) to the cell surface, thereby facilitating glucose uptake. unsri.ac.id

The uptake of glucose into adipocytes is mediated by GLUT4, a glucose transporter protein that, in the absence of insulin, resides in intracellular vesicles. mdpi.comnih.gov Upon insulin stimulation, these GLUT4-containing vesicles translocate to and fuse with the plasma membrane, a process that increases the number of glucose transporters at the cell surface and enhances glucose uptake. frontiersin.orgumich.edu

Studies have revealed that elaidate specifically impairs the fusion of GLUT4 storage vesicles with the plasma membrane, without affecting their translocation to the membrane. nih.govresearchgate.net This suggests that elaidate disrupts the final, critical step of GLUT4 exocytosis, thereby hindering the increase in glucose transport capacity despite the initial movement of the vesicles.

To better understand the specific effects of elaidate, it is often compared to stearate (B1226849), a saturated fatty acid with a similar C18 carbon chain length. nih.gov While both fatty acids can impair insulin-dependent glucose uptake in adipocytes, their underlying mechanisms differ significantly. nih.gov

Unlike elaidate, stearate does not suppress the insulin-induced phosphorylation of Akt and AS160 at the same concentrations. nih.gov Furthermore, stearate does not inhibit the fusion or translocation of GLUT4 storage vesicles. nih.gov This indicates that while both fatty acids lead to a similar outcome of impaired glucose uptake, they achieve this through distinct molecular pathways.

Table 1: Comparative Effects of Elaidate and Stearate on Insulin Signaling in Adipocytes

| Cellular Process | Effect of Elaidate | Effect of Stearate |

|---|---|---|

| Insulin-induced Akt phosphorylation | Suppressed nih.gov | No effect nih.gov |

| Insulin-induced AS160 phosphorylation | Suppressed nih.gov | No effect nih.gov |

| GLUT4 vesicle translocation | Not suppressed nih.gov | Not suppressed nih.gov |

| GLUT4 vesicle fusion with plasma membrane | Suppressed nih.govresearchgate.net | Not suppressed nih.gov |

| Insulin-dependent glucose uptake | Impaired nih.gov | Impaired nih.gov |

Modulation of Ion Homeostasis and Oxidative Stress

Sodium elaidate has been shown to significantly modulate ion homeostasis, particularly that of zinc, and to induce oxidative stress, leading to mitochondrial dysfunction. These effects highlight a unique aspect of its cellular activity.

Unique Effects on Intracellular Zinc (Zn2+) Concentrations in Macrophages

In human macrophages, elaidate has been observed to uniquely increase intracellular zinc (Zn2+) concentrations over a prolonged period. nih.gov This effect is distinct from that of other fatty acids like oleate (B1233923), stearate, and palmitate. nih.gov The sustained increase in Zn2+ is significant because zinc is a crucial regulator of macrophage activity, including inflammatory responses. nih.govnih.gov

A key finding is that elaidate treatment leads to a marked decrease in the mRNA expression of several zinc-binding metallothioneins. nih.gov Metallothioneins are essential for storing zinc, and their reduced expression likely contributes to the observed increase in free intracellular Zn2+. nih.govnih.gov Studies have shown that at 44 hours of treatment, elaidate-treated cells exhibit the lowest metallothionein (B12644479) expression compared to cells treated with other fatty acids. nih.gov This downregulation of metallothionein gene expression appears to be a specific and durable effect of elaidate. nih.gov

Concurrent with the decrease in metallothionein expression, elaidate treatment results in a two-fold increase in the expression of the zinc importer SLC39A10 (also known as Zip10). nih.gov SLC39A10 is a protein that facilitates the transport of zinc into the cytosol. nih.govphysiology.org The upregulation of this importer is consistent with the long-term increase in intracellular Zn2+ activity observed in elaidate-treated macrophages. nih.gov At the 44-hour mark, elaidate-treated cells show the highest levels of SLC39A10 expression compared to other fatty acid treatments. nih.gov This coordinated regulation of metallothioneins and SLC39A10 points to a specific mechanism by which elaidate alters zinc homeostasis in macrophages. nih.govnih.gov

Table 1: Effect of Elaidate on Gene Expression in Macrophages (44 hours)

| Gene | Change in Expression with Elaidate | Function |

| Metallothioneins | Decreased (2-4 fold) nih.gov | Zinc storage nih.gov |

| SLC39A10 (Zip10) | Increased (2-fold) nih.gov | Zinc import into cytosol nih.gov |

Induction of Oxidative Stress and Mitochondrial Dysfunction

Oxidative stress is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them. thermofisher.commedicalnewstoday.com This imbalance can lead to cellular damage. thermofisher.com

Mitochondria are a primary source of ROS within the cell, produced as a byproduct of the electron transport chain during aerobic respiration. mdpi.com An increase in the NADH/NAD+ ratio can trigger the production of mitochondrial ROS (mROS). nih.gov These mROS, including superoxide, can be released into the cytosol and activate various signaling pathways. frontiersin.org Studies have shown that elaidate can induce oxidative stress in macrophages. researchgate.net While the direct link between sodium elaidate and the generation of mROS is an area of ongoing investigation, the induction of oxidative stress by elaidate suggests a potential role in mitochondrial dysfunction. researchgate.net The generation of ROS can lead to a variety of cellular responses, including inflammation and, in some cases, cell death. nih.gov

Disruption of Mitochondrial Membrane Potential (MMP) and ATP Production

Sodium elaidate has been shown to disrupt the mitochondrial membrane potential (MMP), a critical component of cellular energy production. The elaidic acid component, upon cellular uptake, can induce a state of oxidative stress, leading to a significant loss of MMP. sciopen.comresearchgate.net This depolarization of the mitochondrial membrane directly impairs the process of oxidative phosphorylation, resulting in a notable decrease in the synthesis of adenosine (B11128) triphosphate (ATP), the cell's primary energy currency. sciopen.comresearchgate.netnih.gov Studies have demonstrated that incubation of isolated mitochondria with sodium compounds can lead to a depolarization of the mitochondrial membrane and a reduction in ATP-generating activity. nih.gov This effect appears to be irreversible, as the elimination of the sodium compounds does not restore mitochondrial function. nih.gov The disruption of the electrochemical gradient across the inner mitochondrial membrane, of which MMP is a key component, is fundamental to this loss of ATP production. fapesp.br

Influence on Mitochondrial Permeability Transition Pore Opening

A key event triggered by sodium elaidate-induced mitochondrial stress is the opening of the mitochondrial permeability transition pore (mPTP). sciopen.comresearchgate.net The mPTP is a non-specific channel in the inner mitochondrial membrane that, when opened, leads to a sudden increase in its permeability. kup.atjefferson.eduwikipedia.org This event is often precipitated by factors such as mitochondrial calcium overload and oxidative stress, both of which are associated with exposure to elaidic acid. sciopen.comresearchgate.netkup.at The opening of the mPTP leads to the collapse of the mitochondrial membrane potential, mitochondrial swelling, and the uncoupling of oxidative phosphorylation, further contributing to the decline in ATP levels. kup.atnih.gov Prolonged or irreversible opening of the mPTP is a critical step in initiating pathways that lead to cell death. sciopen.comnih.gov

Role of Mitochondria-Associated Membranes (MAMs) in Calcium Flux Regulation

Mitochondria-Associated Membranes (MAMs) are specialized regions where the endoplasmic reticulum (ER) and mitochondria come into close contact, playing a crucial role in intracellular calcium (Ca2+) homeostasis. mdpi.complos.orgnih.gov Research indicates that elaidic acid can disrupt this delicate balance by influencing Ca2+ flux through MAMs. sciopen.comresearchgate.net Stimulation with elaidic acid can lead to stress in the endoplasmic reticulum, causing a significant release of Ca2+. sciopen.com This released calcium is then transferred to the mitochondrial matrix via the MAMs, leading to mitochondrial calcium accumulation. sciopen.comresearchgate.net This sustained and excessive transfer of calcium into the mitochondria is a primary trigger for the loss of MMP, increased production of mitochondrial reactive oxygen species (mROS), and the opening of the mPTP, ultimately resulting in mitochondrial dysfunction. sciopen.comresearchgate.netnih.gov

Impact on Lipid Metabolism and Cellular Lipotoxicity

Incorporation and Distribution within Cellular Lipid Pools

Once inside the cell, sodium elaidate is metabolized and integrated into various lipid pools, a process that is central to its cellular impact.

Studies have revealed a distinct pattern in the incorporation of elaidate into different lipid classes. Research has shown that extracellular elaidate is preferentially incorporated into triglycerides rather than phospholipids (B1166683). physiology.org Triglycerides are primarily storage lipids, while phospholipids are fundamental structural components of cell membranes. calstate.edufao.orglibretexts.org This preferential esterification into triglycerides suggests a metabolic routing of elaidate towards storage rather than immediate integration into functional membrane structures. While both saturated and unsaturated fatty acids are incorporated into phospholipids, unsaturated fatty acids like oleate are more readily diverted towards triglyceride synthesis. physiology.org

The preferential incorporation of elaidate into triglycerides establishes adipocytes and other cells as reservoirs for this trans fatty acid. mdpi.com These stored triglycerides, containing elaidate, can be mobilized through lipolysis, releasing the fatty acids back into the cellular environment or for transport to other tissues. nih.govru.nl This function as a reservoir means that cells can accumulate and later release elaidate, potentially prolonging its biological effects and contributing to its role in cellular lipotoxicity. mdpi.com

Table 1: Effects of Elaidic Acid on Mitochondrial Parameters

| Parameter | Effect | Reference |

|---|---|---|

| Mitochondrial Membrane Potential (MMP) | Decrease | sciopen.com, researchgate.net |

| ATP Production | Decrease | sciopen.com, researchgate.net, nih.gov |

| Mitochondrial Permeability Transition Pore (mPTP) Opening | Increase | sciopen.com, researchgate.net |

| Mitochondrial Calcium (Ca2+) | Accumulation | sciopen.com, researchgate.net |

Table 2: Incorporation of Elaidate into Cellular Lipids

| Lipid Class | Incorporation Level | Primary Function | Reference |

|---|---|---|---|

| Triglycerides | Preferential | Energy Storage | physiology.org |

| Phospholipids | Less Preferential | Membrane Structure | physiology.org |

Influence on Key Lipid Intermediate Accumulation (e.g., Ceramides (B1148491), Diacylglycerols)

Sodium elaidate influences the accumulation of crucial lipid intermediates like ceramides and diacylglycerols (DGs). In HepG2 cells, elaidate treatment leads to a significant increase in DG concentrations. nih.gov Compared to control cells, elaidate caused a 39-fold increase in DGs after 4 hours and a 25-fold increase after 8 hours. nih.gov While both elaidate and its cis-isomer oleate are incorporated into various lipids, a notable difference is that elaidate, unlike oleate, is significantly incorporated into ceramides. nih.gov The accumulation of these TFA-containing lipid intermediates is a critical area of investigation due to its potential link to long-term health consequences. nih.gov

Mitigation of Palmitate-Induced Lipotoxicity

Interestingly, sodium elaidate has demonstrated a protective role against the cellular toxicity induced by the saturated fatty acid, palmitate. nih.govnih.gov Palmitate is known to induce lipotoxicity, leading to cellular stress and apoptosis, partly through the excessive accumulation of ceramides and DGs. nih.govsemanticscholar.org When co-administered with palmitate, elaidate can mitigate this toxicity. nih.govnih.gov In HepG2 cells, elaidate was shown to be protective against palmitate-induced ceramide accumulation. nih.gov For instance, in co-supplementation studies, the presence of elaidate at a 4:1 molar ratio with palmitate halved the ceramide accumulation, and a 2:1 ratio quartered it compared to palmitate alone. nih.gov Similarly, in RINm5F insulinoma cells, elaidate significantly improved cell viability and reduced apoptosis in palmitate-treated cells. nih.gov This protective effect is associated with a reduction in the accumulation of harmful ceramide and DG levels. nih.gov However, it is noteworthy that elaidate is less potent in this protective capacity compared to oleate. nih.gov

Crosstalk with Receptors and Signaling Cascades in Cellular Pathophysiology

Sodium elaidate actively engages with various cellular receptors and signaling pathways, influencing a range of pathophysiological processes.

Engagement of G-Protein Coupled Receptors (GPR40, GPR120)

Elaidic acid has been shown to bind to and activate G-protein coupled receptors GPR40 (also known as FFAR1) and GPR120 (FFAR4). spandidos-publications.comspandidos-publications.com These receptors are recognized as sensors for free fatty acids and play roles in various physiological processes, including metabolism and inflammation. mdpi.comresearchgate.net The binding of elaidic acid to GPR40 and GPR120 has been confirmed through surface protein internalization assays. spandidos-publications.com This engagement is a crucial initiating step in a cascade of downstream signaling events. spandidos-publications.comspandidos-publications.com

Activation of Epidermal Growth Factor Receptor (EGFR) Transactivation

The interaction of elaidic acid with GPR40 and GPR120 leads to the transactivation of the Epidermal Growth Factor Receptor (EGFR). spandidos-publications.comspandidos-publications.com This process is mediated by the proto-oncogene tyrosine-protein kinase, c-SRC. spandidos-publications.comspandidos-publications.com Inhibition of c-SRC or knockdown of GPR40 and GPR120 suppresses the elaidic acid-induced phosphorylation of EGFR. spandidos-publications.com This indicates a clear signaling pathway where elaidic acid, through GPRs and c-SRC, activates EGFR, a receptor tyrosine kinase pivotal in cell growth and proliferation. spandidos-publications.comspandidos-publications.com

Regulation of Cellular Phenotype Markers (e.g., Stemness Markers, Epithelial-Mesenchymal Transition)

The signaling cascade initiated by sodium elaidate ultimately influences cellular phenotypes, including the expression of stemness markers and the induction of epithelial-mesenchymal transition (EMT). spandidos-publications.com In colorectal cancer cells, elaidic acid-induced EGFR signaling has been shown to upregulate the expression of the cancer stem cell marker Nestin (NS) and the EMT-associated transcription factor Snail, while downregulating the epithelial marker E-cadherin. spandidos-publications.com In a different colorectal cancer cell line, it upregulated NS, Wnt5a, and another stemness marker, CD44. spandidos-publications.com These findings suggest that elaidic acid can enhance the characteristics of cancer stem cells and promote EMT, a process implicated in cancer progression and metastasis. spandidos-publications.com

Interaction of Sodium Elaidate with Specific Biomolecules

Protein-Elaidate Binding Interactions

The binding of sodium elaidate (B1234055) to proteins can alter their structure and function. This is particularly relevant for proteins involved in lipid transport and metabolism.

Fatty acid-binding proteins (FABPs) are a family of small, intracellular proteins that chaperone lipids, including long-chain fatty acids, to various cellular compartments. nih.gov They play a key role in fatty acid uptake, transport, and metabolism. nih.govharvard.edu The binding affinity and selectivity of FABPs are determined by small structural differences between their various isoforms. nih.gov Research indicates that trans fatty acids, such as elaidic acid, can act as potent inhibitors of FABPs. scispace.com Adipocyte fatty acid-binding protein (A-FABP), for instance, has been shown to play a role in fatty acid metabolism and is linked to methyl elaidate, a derivative of elaidic acid. researchgate.net The interaction between elaidate and FABPs can influence lipid-mediated signaling pathways and is central to metabolic and inflammatory responses. nih.govharvard.edu

Sodium elaidate can form complexes with specific proteins, such as the milk protein α-lactalbumin (α-LA). scispace.com α-Lactalbumin is a small, calcium-binding protein that is a regulatory component of the lactose (B1674315) synthase enzyme system. nih.gov Studies have demonstrated that complexes of α-LA can be formed with various fatty acids, including sodium elaidate, by heating a mixture of the protein and the fatty acid salt. scispace.com

In one study, complexes were formed using a 3 mg/mL (0.21 mM) solution of α-LA with sodium elaidate at several different molar ratios. The resulting complexes were found to be cytotoxic to human promyelocytic leukemia-derived (HL-60) cells. The degree of cytotoxicity was correlated with the amount of fatty acid bound to each protein molecule; a higher number of fatty acids per protein resulted in a more cytotoxic complex. scispace.com The formation of these complexes alters the protein's conformation and thermal stability. core.ac.uk The ability of α-LA to exist in different folding states, including a "molten globule" state, facilitates its binding to lipids and membranes. nih.govnih.gov

Table 1: Complexation of α-Lactalbumin with Various Fatty Acid Salts and Resulting Cytotoxicity Data sourced from a comparative study on fatty acid/α-lactalbumin complexes. scispace.com

| Fatty Acid Salt | Initial Molar Ratio (Fatty Acid:α-LA) | Outcome |

| Sodium Elaidate | 2, 5, 10 | Formation of cytotoxic complexes |

| Sodium Oleate (B1233923) | 2, 5, 10 | Formation of cytotoxic complexes |

| Sodium Vaccenate | 2, 5, 10 | Formation of cytotoxic complexes |

| Sodium Linoleate | 2, 5, 10 | Formation of cytotoxic complexes |

| Sodium Palmitoleate | 2, 5, 10 | Formation of cytotoxic complexes |

| Sodium Stearate (B1226849) | 2, 5, 10 | Formation of cytotoxic complexes |

Epigenetic Modulations and Gene Expression Regulation

Elaidic acid, the fatty acid component of sodium elaidate, is known to influence the epigenetic landscape and regulate the expression of numerous genes. These changes can have significant impacts on cellular function and metabolic pathways. d-nb.inforesearchgate.net

Elaidic acid has been shown to alter the global DNA methylation profile in cultured cells and in animal models. nih.gov Unlike its cis isomer, oleic acid, elaidic acid can induce a pro-inflammatory and adipogenic gene expression program by changing the global DNA methylation landscape. nih.govmdpi.com

Research on human THP-1 monocytes revealed that elaidic acid induced a biphasic effect on global DNA methylation: hypermethylation was observed in the 1-50 μM concentration range, followed by hypomethylation at concentrations up to 200 μM. nih.gov These epigenetic modifications are linked to the development of various chronic conditions, including metabolic alterations and inflammatory profiles. d-nb.inforesearchgate.net

Table 2: Effect of Elaidic Acid on Global DNA Methylation in THP-1 Monocytes Based on in vitro study results. nih.gov

| Elaidic Acid Concentration | Effect on Global DNA Methylation |

| 1-50 μM | Hypermethylation |

| 50-200 μM | Hypomethylation |

Furthermore, elaidic acid influences the expression of specific genes involved in lipid metabolism and transport. In human aortic smooth muscle cells, elaidic acid was found to increase the gene expression of Stearoyl-CoA Desaturase-1 (SCD1), a key lipogenic enzyme. nih.govresearchgate.net Conversely, in RAW 264.7 mouse macrophages, elaidic acid treatment led to a significant decrease in the expression of the ABCA1 gene, which is involved in cholesterol efflux. nih.govresearchgate.net This effect was observed to be dose-dependent, with greater reductions in ABCA1 expression at higher concentrations of elaidic acid. researchgate.net However, in the same study, elaidic acid had no significant effect on the mRNA expression of PPAR-γ, another key regulator of lipid metabolism. nih.govresearchgate.net

Table 3: Research Findings on Gene Expression Regulation by Elaidic Acid

| Cell Line | Gene | Effect of Elaidic Acid | Source |

| HuH-7 (human hepatoma) | SCD1, FAS, ACC | Upregulation | nih.gov |

| Human Aortic Smooth Muscle Cells | SCD1 | Upregulation | researchgate.net |

| RAW 264.7 (mouse macrophage) | ABCA1 | Downregulation | nih.govresearchgate.net |

| RAW 264.7 (mouse macrophage) | PPAR-γ | No significant change | nih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Techniques for Elaidate Research

Spectroscopic Methodologies for Structural and Conformational Analysis

Spectroscopy is a cornerstone in the study of fatty acids and their salts. By examining the interaction of electromagnetic radiation with the molecule, researchers can deduce its structural and conformational properties. Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopies are indispensable tools in this regard, each providing complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful technique for the detailed structural analysis of organic molecules like sodium elaidate (B1234055). aocs.org It provides precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon-13 (¹³C), allowing for unambiguous structure elucidation and stereochemical assignment.

High-resolution ¹H-NMR and ¹³C-NMR are fundamental for confirming the identity and purity of sodium elaidate by mapping its carbon skeleton and the attached protons. nih.govnih.gov In ¹H-NMR, the chemical shift of each proton is influenced by its local electronic environment. For elaidic acid, the protons on the double bond (olefinic protons) resonate in a characteristic downfield region, distinct from the protons of the saturated alkyl chain. hmdb.cachemicalbook.com

Similarly, ¹³C-NMR spectroscopy provides a distinct signal for each carbon atom in the molecule. spectrabase.com The carbons of the carboxyl group, the double bond, and the aliphatic chain all appear at characteristic chemical shifts, creating a unique spectral fingerprint for the molecule. nih.govresearchgate.net The high resolution of these techniques allows for the detection of even minor impurities. nih.gov

Below are typical chemical shift values for elaidic acid, the protonated form of the elaidate anion. The values for the sodium salt are very similar, with minor shifts observed for the carbons and protons near the carboxylate head group.

¹H-NMR Chemical Shifts for Elaidic Acid

This table is interactive. Click on the headers to sort.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (C18) | 0.88 | Triplet |

| -(CH₂)n- (C4-C7, C12-C17) | 1.27 | Multiplet |

| -CH₂- (C3) | 1.63 | Multiplet |

| -CH₂-C= (C8, C11) | 2.01 | Multiplet |

| -CH₂-COOH (C2) | 2.34 | Triplet |

| -CH=CH- (C9, C10) | 5.36 | Multiplet |

| -COOH | 11.5 (variable) | Singlet |

Data sourced from the Human Metabolome Database. hmdb.ca

¹³C-NMR Chemical Shifts for Elaidic Acid

This table is interactive. Click on the headers to sort.

| Carbon Assignment | Chemical Shift (ppm) |

|---|---|

| C1 (COOH) | 180.5 |

| C9, C10 (=CH) | 130.5 |

| C2 | 34.1 |

| C8, C11 | 32.6 |

| C3 | 24.7 |

| C18 (CH₃) | 14.1 |

| Aliphatic Chain (-(CH₂)n-) | 22.7 - 31.9 |

Data sourced from PubChem and other spectral databases. spectrabase.comnih.gov

A key application of ¹H-NMR in elaidate research is the definitive assignment of the double bond's stereochemistry. The coupling constant (J-coupling) between the two olefinic protons (-CH=CH-) is diagnostic of whether the isomer is cis or trans. aocs.org

In the trans configuration, characteristic of elaidate, the olefinic protons are on opposite sides of the double bond. This arrangement results in a large coupling constant, typically in the range of 11 to 18 Hz. In contrast, the cis isomer (oleate) exhibits a much smaller coupling constant, usually between 6 and 12 Hz. By analyzing the multiplet structure of the signals around 5.36 ppm, one can extract this coupling constant and unequivocally confirm the trans geometry of the double bond in sodium elaidate.

Both FTIR and Raman spectroscopy can readily identify the key functional groups within sodium elaidate. The spectra show strong bands corresponding to the stretching and bending vibrations of the carboxylate group (COO⁻), C-H bonds in the alkyl chain, and the crucial C=C double bond. researchgate.netnipne.ro

Crucially, these techniques are highly effective at distinguishing between trans and cis isomers. acs.org Sodium elaidate exhibits a distinct absorption band in its FTIR spectrum around 966 cm⁻¹ which is characteristic of the C-H out-of-plane bending vibration of a trans disubstituted double bond. nih.govresearchgate.net This band is absent in the spectrum of its cis isomer, sodium oleate (B1233923).

Raman spectroscopy is also a powerful complementary technique. horiba.com It is particularly sensitive to the vibrations of non-polar bonds, such as the C=C bond. The trans C=C stretching vibration in elaidate appears at a different wavenumber (around 1674 cm⁻¹) compared to the cis C=C stretch in oleate (around 1653-1658 cm⁻¹). researching.cnnih.gov This clear separation allows for the unambiguous identification of the isomeric form.

Characteristic Vibrational Frequencies for Sodium Elaidate

This table is interactive. Click on the headers to sort.

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Notes |

|---|---|---|---|

| C-H out-of-plane bend (trans) | ~966 | Weak | Diagnostic peak for trans isomer nih.govresearchgate.net |

| C=C stretch (trans) | Weak | ~1674 | Stronger in Raman; distinguishes from cis nih.gov |

| COO⁻ (asymmetric stretch) | ~1560 | Weak | Characteristic of the carboxylate salt |

| CH₂ scissoring | ~1465 | ~1442 | Present in all fatty acids researching.cn |

The unsaturated nature of the double bond in sodium elaidate makes it susceptible to oxidation. Vibrational spectroscopy is an excellent tool for monitoring the chemical changes that occur during this process in real-time. mdpi.com Oxidation can lead to the formation of hydroperoxides, which subsequently break down into secondary oxidation products like aldehydes, ketones, and shorter-chain carboxylic acids. unav.edu

Using FTIR and Raman spectroscopy, researchers can track the degradation of the elaidate molecule. semanticscholar.org This is often observed through several spectral changes:

A decrease in the intensity of the peak corresponding to the trans double bond (~966 cm⁻¹ in FTIR, ~1674 cm⁻¹ in Raman) as it is consumed.

The appearance of new, broad bands in the O-H stretching region (~3400 cm⁻¹) due to the formation of hydroperoxides.

The emergence of new carbonyl (C=O) stretching bands around 1700-1750 cm⁻¹, indicating the formation of aldehydes and other carbonyl-containing degradation products. unav.edu

These spectroscopic methods provide a sensitive and non-invasive means to study the kinetics and mechanisms of elaidate oxidation. mdpi.com

Vibrational Spectroscopy (FTIR, Raman)

Chromatographic and Mass Spectrometric Profiling

Chromatographic techniques are fundamental for separating complex mixtures of lipids, while mass spectrometry provides sensitive detection and structural information. The combination of these methods is a cornerstone of modern lipid analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) is the most widely used and standard method for the detailed analysis of fatty acid profiles in various samples, including foods, oils, and biological tissues. researchgate.netukm.my This technique is particularly crucial for separating and quantifying geometric isomers of unsaturated fatty acids, such as elaidic acid (trans) and its cis-isomer, oleic acid. ukm.mygcms.cz

The process begins with the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs) through a derivatization process. gcms.cznih.gov The FAMEs mixture is then injected into the gas chromatograph. Separation is typically achieved using a long, high-polarity capillary column (e.g., 50-100 meters) coated with a stationary phase like cyanopropyl. gcms.czgcms.cz The different FAMEs interact with the stationary phase to varying degrees, causing them to elute from the column at different times (retention times). The flame ionization detector (FID) at the end of the column combusts the eluting compounds in a hydrogen-air flame, generating ions that produce an electrical current proportional to the amount of substance present. ufl.eduscioninstruments.com By comparing the retention times and peak areas to those of known standards, individual fatty acids, including elaidate, can be identified and quantified. youtube.com

| Technique | Principle | Key Application for Sodium Elaidate |

| GC-FID | Separation of volatile compounds (FAMEs) based on boiling point and polarity, followed by detection via flame ionization. ufl.eduscioninstruments.com | Accurate quantification of elaidic acid content and determination of the cis/trans fatty acid ratio in fats, oils, and biological samples. ukm.mygcms.czgcms.cz |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique used for the quantification of a wide range of molecules, including lipid metabolites, in complex biological samples. rsc.orgnih.gov Unlike GC, LC-MS/MS can often analyze fatty acids and their metabolites without the need for derivatization, although derivatization can be used to enhance sensitivity. semanticscholar.orgmdpi.com

In this method, the sample extract is first passed through a liquid chromatography system, which separates the different lipid classes and molecular species. nih.gov The separated molecules then enter the mass spectrometer, where they are ionized. A tandem mass spectrometer (like a triple quadrupole) performs two stages of mass analysis. nih.gov The first stage selects a specific precursor ion (e.g., the molecular ion of an elaidate-containing phospholipid), which is then fragmented. The second stage analyzes the resulting product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for precise quantification, even for low-abundance lipids, by filtering out background noise. alfa-chemistry.comstanford.edu This makes LC-MS/MS an invaluable tool for tracing the metabolic fate of elaidate and quantifying specific elaidate-containing lipid metabolites in tissues and biofluids. nih.govnih.gov

Comprehensive Lipidomics Approaches

Lipidomics aims to provide a complete quantitative description of all lipids (the lipidome) within a biological system. This systems-level approach is essential for understanding the broad impact of specific lipids like sodium elaidate on cellular and organismal metabolism.

Untargeted, or global, lipidomics is a hypothesis-generating approach that aims to comprehensively measure as many lipids as possible in a sample to identify changes across the entire lipidome. creative-proteomics.comthetabiomarkers.com This strategy is particularly useful for discovering unexpected alterations in lipid metabolism resulting from the presence of elaidate. nih.gov

The typical workflow involves lipid extraction from a biological sample, followed by analysis using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS). creative-proteomics.commetasysx.com This technique systematically characterizes the molecular profiles of numerous lipid species. creative-proteomics.com By comparing the lipid profiles of control samples versus those exposed to elaidate, researchers can identify a wide range of affected lipids, from phospholipids (B1166683) and triacylglycerols to sphingolipids. metasysx.comnih.gov This global analysis can reveal novel biomarkers and provide insights into the metabolic pathways perturbed by elaidate incorporation. creative-proteomics.com

In contrast to the broad survey of untargeted lipidomics, targeted lipidomics focuses on the accurate quantification of a predefined set of known lipid species or lipid classes. alfa-chemistry.com This hypothesis-driven approach offers higher sensitivity, specificity, and quantitative accuracy for the selected analytes. nih.gov

Targeted lipidomics is the method of choice when the goal is to precisely measure the concentration of specific elaidate-containing lipids. alfa-chemistry.com The technique commonly uses a triple quadrupole (QQQ) mass spectrometer operating in MRM mode. alfa-chemistry.com By creating a method with specific MRM transitions for various lipids (e.g., different classes of phospholipids and triacylglycerols containing an elaidoyl chain), researchers can achieve precise and reproducible quantification. nih.govavantiresearch.com This approach is essential for validating findings from untargeted studies and for quantifying the absolute amounts of specific lipids that are altered by elaidate supplementation. nih.gov

| Approach | Goal | Methodology | Application in Elaidate Research |

| Untargeted Lipidomics | Comprehensive, global profiling of all detectable lipids. creative-proteomics.com | LC-HRMS to identify and relatively quantify thousands of lipid features. metasysx.com | Discovering novel, broad-scale changes in the lipidome in response to elaidate. nih.gov |

| Targeted Lipidomics | Accurate quantification of specific, predefined lipid molecules or classes. alfa-chemistry.com | LC-MS/MS (often QQQ) with MRM for high sensitivity and specificity. alfa-chemistry.comnih.gov | Precisely measuring the concentration of known elaidate-containing lipids (e.g., elaidoyl-phosphatidylcholine). nih.gov |

Computational and in Silico Modeling in Elaidate Research

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for all atoms in a system, MD simulations can reveal dynamic processes such as molecular diffusion, conformational changes, and interactions between different molecular species.

Investigation of Elaidate (B1234055) Interactions with Cellular Membranes and Lipid Bilayers

MD simulations and other computational methods have been employed to elucidate how elaidic acid, the trans isomer of oleic acid, influences the structural and dynamic properties of lipid membranes. Due to its linear and rigid structure, elaidic acid exhibits distinct interactions compared to its cis counterpart.

Research indicates that the incorporation of elaidic acid into lipid bilayers can alter membrane fluidity and order. Unlike oleic acid, which can induce the formation of non-lamellar phases, elaidic acid generally does not promote such structural transitions in model membranes uri.edu. Instead, its linear shape allows it to fit efficiently into the intermolecular spaces within phospholipid bilayers, leading to increased molecular packing science.gov. This enhanced packing contributes to a reduction in membrane fluidity and an increase in membrane rigidity pageplace.de.

Studies have shown that elaidic acid can increase the phospholipid melting point, suggesting a more ordered or tightly packed membrane structure pageplace.de. Furthermore, elaidic acid has been observed to shift the phase transition temperatures of lipid bilayers, indicating a stabilization of more ordered phases science.gov. These molecular dynamics findings suggest that elaidic acid’s presence can influence the lateral mobility and permeability of membranes, generally by increasing order and reducing fluidity pageplace.de. The precise positioning of elaidic acid within the membrane can also modulate the balance of headgroup interactions, further affecting membrane properties uri.edu.

Table 1: Comparative Effects of Elaidic Acid and Oleic Acid on Model Membranes

| Fatty Acid | Isomeric Configuration | Effect on Membrane Fluidity | Effect on Molecular Packing | Tendency to Induce Non-Lamellar Phases | Influence on Phospholipid Melting Point |

| Elaidic Acid | Trans | Decreased | Increased | Minimal | Increased |

| Oleic Acid | Cis | Increased | Decreased | Promotes (e.g., HII phase) | Decreased |

Development and Application of in Vitro Research Models for Elaidate Studies

Adipocyte Cell Culture Models

In differentiated 3T3-L1 adipocytes, exposure to oleic acid resulted in a significant reduction in resistin gene expression and an increase in adiponectin gene expression. nih.govnih.gov In contrast, treatment with elaidic acid did not produce these effects. nih.govnih.gov Adiponectin is known for its insulin-sensitizing and anti-inflammatory properties, while resistin is linked to insulin (B600854) resistance. These findings suggest that elaidic acid does not share the beneficial effects of oleic acid on the expression of these important adipokines. nih.govnih.gov

Macrophage Cell Culture Systems

Macrophage cell lines, particularly the murine RAW264.7 line, have been widely used to investigate the impact of elaidic acid on inflammatory processes and lipid metabolism within these immune cells. Studies have shown that treatment of RAW264.7 macrophages with elaidic acid promotes the formation of lipid droplets. researchgate.net

Furthermore, research has delved into the molecular changes induced by elaidic acid in these cells. It has been observed that elaidic acid decreases the gene expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation. nih.gov Additionally, elaidic acid has been shown to reduce the expression of ATP-binding cassette transporter A1 (ABCA1), a protein crucial for reverse cholesterol transport, without significantly affecting PPARγ mRNA levels in another study. kobe-u.ac.jp

Interestingly, elaidic acid uniquely alters zinc homeostasis in human macrophages. It leads to a decrease in the expression of several metallothionein (B12644479) genes, which are involved in zinc binding, and an enhanced expression of the zinc transporter SLC39A10. nih.gov This suggests a specific role for zinc signaling in the cellular response to this trans fatty acid. nih.gov

| Finding | Experimental Observation | Reference |

|---|---|---|

| Lipid Accumulation | Promoted lipid droplet formation | researchgate.net |

| Gene Expression | Decreased PPARγ gene expression | nih.gov |

| Cholesterol Transport | Reduced ABCA1 expression | kobe-u.ac.jp |

| Zinc Homeostasis | Decreased metallothionein expression and increased SLC39A10 expression | nih.gov |

Hepatocellular Cell Lines (e.g., HepG2 Cells)

The human hepatocellular carcinoma cell line, HepG2, serves as a valuable model for studying hepatic lipid metabolism. Research using HepG2 cells has provided significant insights into how elaidic acid affects the liver. Studies have found that elaidic acid up-regulates many of the proteins responsible for cholesterol synthesis and is also involved in the esterification and transport of cholesterol. mdpi.com This contributes to an explanation of how dietary trans fatty acids can lead to modifications in plasma cholesterol levels.

Moreover, elaidic acid has been shown to cause a significant remodeling of the cellular membrane at the phospholipid level. researchgate.net When compared to its cis-isomer oleic acid, elaidic acid appears to compromise the growth rate of HepG2 cells. nih.gov In comparative studies with another trans fatty acid, trans-vaccenic acid, elaidic acid was found to decrease the cellular proliferation rate, whereas trans-vaccenic acid had no effect. dntb.gov.ua Both trans fatty acids were metabolized by HepG2 cells, but elaidic acid accumulated to a higher degree in the triacylglycerol fraction. dntb.gov.ua

| Area of Impact | Specific Finding | Reference |

|---|---|---|

| Cholesterol Metabolism | Up-regulation of proteins involved in cholesterol synthesis | mdpi.com |

| Cellular Membranes | Profound remodeling of phospholipid composition | researchgate.net |

| Cell Proliferation | Decreased cell proliferation rate | nih.govdntb.gov.ua |

| Lipid Accumulation | Accumulated to a higher degree in the triacylglycerol fraction compared to trans-vaccenic acid | dntb.gov.ua |

Pancreatic Beta-Cell Lines (e.g., INS-1, RINm5F Cells)

The function of pancreatic beta-cells is critical for glucose homeostasis, and in vitro models are used to study the direct effects of fatty acids on insulin secretion. In studies using isolated mouse islets, which contain beta-cells, elaidic acid was found to cause a dose-dependent increase in glucose-stimulated insulin secretion.

Notably, the trans isomer, elaidic acid, elicited a higher maximal insulin output compared to its cis isomer, oleic acid. This suggests that the spatial configuration of the fatty acid plays a role in modulating insulin secretion in mouse beta-cells.

| Parameter | Effect of Elaidic Acid | Comparison with Oleic Acid | Reference |

|---|---|---|---|

| Glucose-Stimulated Insulin Secretion | Dose-dependent increase | Higher maximal insulin output |

Cancer Cell Line Models (e.g., Colorectal Cancer Cells)

The influence of elaidic acid on cancer progression has been investigated using various cancer cell lines. In the context of colorectal cancer, studies on CT26 and HT29 cell lines have demonstrated that elaidic acid enhances the growth, survival, and invasion of these cells.

Furthermore, elaidic acid treatment has been shown to induce the expression of stemness factors such as nucleostemin, CD133, and Oct4. This suggests that elaidic acid may promote a more aggressive, stem-cell-like phenotype in colorectal cancer cells. In mouse models, oral intake of elaidic acid enhanced liver metastasis and increased resistance to the chemotherapeutic agent 5-fluorouracil. The pro-metastatic signaling of elaidic acid is associated with its integration into lipid rafts in the plasma membrane, leading to the activation of the epidermal growth factor receptor (EGFR).

| Effect | Observation | Reference |

|---|---|---|

| Cell Behavior | Enhanced growth, survival, and invasion | |

| Cancer Stemness | Induced expression of stemness factors (nucleostemin, CD133, Oct4) | |

| Chemoresistance | Increased resistance to 5-fluorouracil | |

| Metastasis | Enhanced liver and lung metastasis in vivo |

Intestinal Epithelial Cell Models (e.g., Caco-2 Cells)

The Caco-2 cell line, which differentiates into a polarized monolayer of intestinal epithelial cells, is a standard model for studying intestinal barrier function and permeability. While direct in vitro studies on the effect of sodium elaidate (B1234055) on Caco-2 cell permeability are limited, related research provides valuable insights. For instance, a study on another trans fatty acid, the trans-10 isomer of conjugated linoleic acid, showed that it delayed the development of transepithelial resistance and increased paracellular permeability in Caco-2 cells. This was associated with an altered distribution of the tight junction proteins occludin and ZO-1. nih.gov

In vivo studies in rats have shown that elaidic acid can induce intestinal barrier damage, leading to the translocation of lipopolysaccharides and pathogenic bacteria, which in turn affects the gut-liver axis. dntb.gov.ua This suggests that elaidic acid has the potential to disrupt the integrity of the intestinal epithelium.

| Model | Fatty Acid | Key Finding | Reference |

|---|---|---|---|

| Caco-2 Cells | Trans-10 Conjugated Linoleic Acid | Delayed development of transepithelial resistance and increased paracellular permeability | nih.gov |

| Rat Model | Elaidic Acid | Induced intestinal barrier damage and translocation of bacterial products | dntb.gov.ua |

Emerging Research Directions in Sodium Elaidate Biology

Systems Biology Approaches Integrating Multi-Omics Data (e.g., Lipidomics, Transcriptomics)

Systems biology offers a holistic view of the cellular response to sodium elaidate (B1234055) by integrating data from various "-omics" platforms, such as transcriptomics (gene expression) and lipidomics (lipid profiles). ox.ac.uk This approach allows researchers to move from observing isolated effects to understanding the broader network of molecular changes initiated by elaidate exposure.

Transcriptomic analyses have begun to uncover the specific genetic pathways modulated by elaidate. In a study on human macrophages, whole-exome mRNA expression arrays revealed that elaidate significantly alters the expression of genes involved in zinc homeostasis. nih.gov Specifically, elaidate treatment led to a two- to four-fold decrease in the mRNA levels of seven zinc-binding metallothioneins and a two-fold increase in the expression of the zinc importer SLC39A10. nih.gov These changes suggest a specific and durable effect of elaidate on cellular zinc regulation. nih.gov Further transcriptomic studies in yeast have identified that stressors like sodium azide, a cytochrome oxidase inhibitor, can alter the abundance of numerous transcripts related to stress-responsive pathways, providing a framework for understanding how cells transcriptionally adapt to metabolic challenges. nih.gov

Lipidomics, the large-scale study of lipids, provides complementary insights by detailing how elaidate is metabolized and incorporated into complex cellular lipids. Research on HepG2 liver cells has shown that while both elaidate and its cis-isomer, oleate (B1233923), are incorporated into triglycerides, they have different fates concerning other lipid classes. nih.govmdpi.com A key finding is that elaidate is significantly incorporated into potentially harmful lipid intermediates like ceramides (B1148491), whereas oleate is not. nih.govmdpi.com This differential metabolism is crucial, as ceramides are known to be involved in cellular stress and apoptosis signaling. nih.gov Furthermore, studies in L-M cultured cells showed that supplementation with elaidic acid resulted in its incorporation into 50% of phospholipid acyl groups and induced the accumulation of free fatty alcohols. nih.gov

Integrating these multi-omics datasets provides a powerful model for understanding elaidate's biological impact. For instance, the transcriptomic data showing altered expression of lipid metabolism enzymes can be directly correlated with lipidomic data showing changes in specific lipid species. nih.govmdpi.com This integrated approach was used to study the effects of sodium hypochlorite (B82951) in zebrafish larvae, where lipidomic analysis identified 44 characteristic lipids affected, and subsequent transcriptomic analysis revealed enrichment in related pathways like PPAR signaling and fatty acid metabolism. mdpi.com Such studies provide a template for future research on sodium elaidate, aiming to build a comprehensive map from gene expression changes to the ultimate metabolic phenotype.

Table 1: Summary of Multi-Omics Research Findings on Elaidate

| Omics Type | Model System | Key Findings | Reference(s) |

|---|---|---|---|

| Transcriptomics | Human Macrophages | Elaidate uniquely decreased the expression of six metallothionein (B12644479) genes and increased the expression of the zinc transporter SLC39A10. | nih.gov |

| Transcriptomics | HepG2 Cells | Markers of stress and apoptosis were assessed at the mRNA level, showing elaidate was less protective against palmitate-induced toxicity than oleate. | nih.govmdpi.com |

| Lipidomics | HepG2 Cells | Elaidate was incorporated into diacylglycerols and ceramides more significantly than its cis-isomer, oleate. | nih.govmdpi.com |

| Lipidomics | L-M Fibroblasts | Elaidate was incorporated into phospholipids (B1166683) and led to a net increase in the production of free fatty alcohols. | nih.gov |

Advancements in In Vitro Experimental Design and Methodology

The study of sodium elaidate is benefiting significantly from advancements in in vitro experimental models, which allow for controlled investigations into its cellular and molecular effects. Researchers are moving beyond simple 2D cell monolayers to more complex and physiologically relevant systems, such as 3D multicellular spheroids. nih.govresearchgate.net These 3D models better mimic the in vivo environment and have been used to show the enhanced anticancer potency of Gemcitabine Elaidate when delivered via nanoliposomes to pancreatic tumor spheroids. nih.govresearchgate.net

The choice of cell type is critical for elucidating specific mechanisms. A variety of specialized cell lines are being employed to probe the effects of elaidate in different biological contexts:

Hepatoma (HepG2) Cells: These are used to model liver metabolism and lipotoxicity, revealing that elaidate is less protective than oleate against palmitate-induced cell stress. nih.govmdpi.com

Adipocytes (Fat Cells): Studies with adipocytes have shown that persistent exposure to elaidate impairs insulin-dependent glucose uptake by suppressing the insulin-induced fusion of GLUT4 storage vesicles with the plasma membrane. nih.gov

Mammary Alveolar (MAC-T) Cells: These cells have been used to study the impact of various fatty acids on lipid storage, demonstrating that elaidate's effect on triacylglycerol accumulation depends on its unique chemical structure. nih.gov

Insulinoma (RINm5F) Cells: These pancreatic beta-cell models are used to investigate how elaidate is incorporated into cellular lipids and to track the metabolic fate of its beta-oxidation intermediates. bme.hu

Methodological advancements also include the preparation and delivery of sodium elaidate in culture. Standardized protocols involve creating sodium salts of the fatty acid by dissolving it with an equimolar solution of sodium hydroxide, often suspended in ethanol (B145695) for addition to the culture medium. nih.gov Analytical techniques have also become more sophisticated. Gas Chromatography – Flame Ionization Detection (GC-FID) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used for precise quantification of elaidate's incorporation into various lipid fractions, including triglycerides, diglycerides, and ceramides. nih.govbme.hu

Table 2: In Vitro Models Used in Sodium Elaidate Research

| Cell Model | Experimental Focus | Key Methodological Aspect | Reference(s) |

|---|---|---|---|

| Pancreatic Cancer Cells (2D and 3D) | Anticancer drug delivery | Use of 3D multicellular tumor spheroids to test Gemcitabine Elaidate. | nih.govresearchgate.net |

| HepG2 (Hepatoma) Cells | Lipotoxicity and metabolism | Comparison with palmitate and oleate to assess stress and apoptosis markers. | nih.govmdpi.com |

| Adipocytes | Insulin (B600854) signaling | Measurement of GLUT4 vesicle translocation and fusion at the plasma membrane. | nih.gov |

| MAC-T (Mammary) Cells | Lipid accumulation | Quantification of cytosolic triacylglycerol content after incubation with elaidate. | nih.gov |

| RINm5F (Insulinoma) Cells | Fatty acid incorporation | GC-FID analysis to measure the profile of cellular fatty acids after elaidate exposure. | bme.hu |

Theoretical Implications for Cellular and Metabolic Engineering

The detailed molecular insights gained from -omics and advanced in vitro studies on sodium elaidate have significant theoretical implications for the fields of cellular and metabolic engineering. Metabolic engineering is defined as the targeted modification of cellular pathways to improve properties or produce desired compounds. researchgate.net The findings on elaidate's metabolic fate and gene regulation provide a roadmap of potential targets for such engineering efforts.

One major theoretical application is the design of cells with modified responses to trans-fats. The discovery that elaidate is preferentially incorporated into ceramides, unlike oleate, suggests a key metabolic branch point that could be engineered. nih.govmdpi.com Theoretically, one could engineer cells to mitigate elaidate-induced stress by downregulating the specific enzymes responsible for incorporating elaidate into the ceramide synthesis pathway. Conversely, pathways that channel elaidate into less harmful storage lipids like triglycerides could be upregulated. researchgate.netfrontiersin.org

Another avenue involves engineering cellular detoxification or conversion pathways. For example, if a specific metabolic intermediate of elaidate breakdown is found to be toxic, metabolic engineering could be used to create a bypass. This could involve introducing heterologous enzymes or overexpressing native ones to rapidly convert the intermediate into a benign substance. nih.gov The identification of specific genes regulated by elaidate, such as the zinc transporter SLC39A10, also presents targets. nih.gov If elaidate-induced changes in zinc homeostasis are found to be detrimental, one could engineer cells with feedback control systems to buffer these changes, for example, by placing the expression of metallothioneins under a synthetic promoter that is activated by the same signals that upregulate SLC39A10.

These cellular and metabolic engineering strategies remain theoretical for sodium elaidate. However, they are based on established principles, such as redirecting metabolic flux by knocking out competing pathways or overexpressing key enzymes, which have been successfully applied to enhance the production of valuable organic acids and other bioproducts in microorganisms like E. coli. frontiersin.orgnih.gov The growing body of knowledge on sodium elaidate's precise molecular interactions provides a solid foundation for designing rational genetic modifications to control its cellular impact in the future. researchgate.net

Q & A

Q. What experimental protocols are optimal for isolating sodium elaidate in lipid metabolism studies?

Sodium elaidate, a trans-fatty acid salt, can be isolated using validated lipid extraction methods. The Bligh-Dyer method (chloroform-methanol-water homogenization followed by phase separation) is efficient for recovering polar lipids like sodium elaidate from biological matrices, with >95% recovery rates in muscle tissue . For tissues with high water content, the Folch method (chloroform-methanol in a 2:1 ratio) minimizes lipid degradation and improves reproducibility . Post-extraction, purity can be verified via thin-layer chromatography (TLC) with fatty acid-specific stains.

Q. How can intracellular Zn²+ flux be quantified in macrophages treated with sodium elaidate?

FluoZin-3-AM, a cell-permeable fluorescent probe, is recommended for real-time Zn²+ measurement. In human macrophages, a 44-hour elaidate treatment (100 µM) increases intracellular Zn²+ by 2.3-fold compared to controls, as shown by fluorescence microscopy and flow cytometry. Concurrently, qPCR analysis reveals a 60% decrease in metallothionein mRNA and a 40% upregulation of the zinc importer SLC39A10, indicating disrupted Zn²+ homeostasis .

Q. What are the standard cell culture conditions for studying sodium elaidate’s effects on lipid regulation?

Primary macrophages or Hepa1-6 hepatoma cells are commonly used. Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Sodium elaidate (dissolved in ethanol) is administered at 50–100 µM for 24–48 hours. Ethanol controls (<0.1% v/v) are critical to exclude solvent effects. Post-treatment, lipid extracts should be analyzed via GC-MS for fatty acid composition .

Advanced Research Questions

Q. How does sodium elaidate selectively activate the SREBP2-SCAP pathway in cholesterol metabolism?

Sodium elaidate enhances SREBP2 processing by promoting its translocation from the ER to the Golgi, independent of classical fatty acid signaling. In HEK293 cells, a PLAP-reporter assay demonstrated that elaidate increases SREBP2 activity by 70% (comparable to statins), while oleate suppresses it. This effect is mediated via SCAP but not UBXD8 or LXR pathways, as shown by siRNA silencing and GW3965 (LXR agonist) co-treatment experiments .

Q. How can contradictory data on sodium elaidate’s incorporation into phospholipids be resolved across model systems?

In E. coli, elaidate incorporation into phospholipids requires the fatA mutation, bypassing the fabA-dependent cis-unsaturated fatty acid synthesis pathway . However, mammalian systems lack this mutation, leading to conflicting incorporation rates. Researchers should:

- Compare lipidomic profiles using LC-MS/MS across species.

- Conduct time-course experiments to distinguish acute vs. chronic effects.

- Validate findings with isotopically labeled elaidate (e.g., ¹⁴C-elaidate) to track metabolic fate .

Q. What statistical approaches address variability in transcriptional responses to sodium elaidate?

High variability in lipid-regulatory gene expression (e.g., ABCG1, SCD1) can arise from cell-type-specific responses. Use multivariate ANOVA to account for covariates (e.g., cell confluency, batch effects). For RNA-seq data, apply DESeq2 or edgeR with Benjamini-Hochberg correction (FDR <0.05). Replicate experiments at least three times, and report normalized counts (e.g., TPM) alongside raw data in supplementary files .

Q. Why does sodium elaidate uniquely suppress metallothionein expression compared to other trans-fatty acids?

Metallothionein downregulation (e.g., MT1A, MT2A) is linked to elaidate’s structural rigidity, which disrupts Zn²+-binding pockets. In macrophages, siRNA knockdown of SLC39A10 abolishes Zn²+ accumulation, confirming its role in elaidate-specific effects. Contrast with palmitelaidate (C16:1 trans), which shows no significant metallothionein modulation, suggests chain length and double-bond position are critical .

Methodological Guidance

- Data Presentation : Include raw lipidomic datasets in appendices, with processed data (e.g., fold-changes, p-values) in main figures. Use scatter plots with error bars for gene expression trends .

- Reproducibility : Document solvent preparation (e.g., sodium elaidate solubility in aqueous vs. organic phases) and storage conditions (−80°C under argon) to prevent oxidation .

- Ethical Reporting : Disclose conflicts (e.g., commercial lipid standards) and cite primary literature over reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.